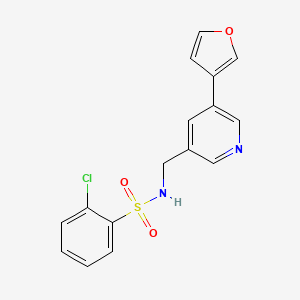

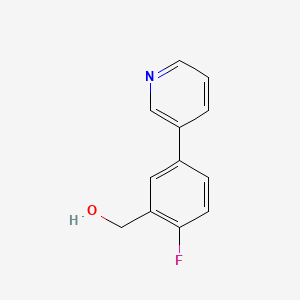

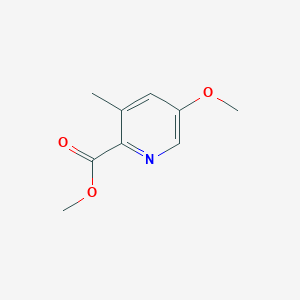

![molecular formula C10H10N4O2 B2488324 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid CAS No. 1160245-81-7](/img/structure/B2488324.png)

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazolopyrimidines, including compounds structurally related to 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid, often involves reactions between aminotriazoles and various carbonyl compounds. For example, 2-amino[1,2,4]triazolo[1,5-a]pyrimidines react with chlorocarboxylic acid chlorides to form amides through acylation, with further heating leading to selective intramolecular alkylation (Chernyshev et al., 2014). Another synthesis route involves the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate (Astakhov et al., 2014).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines, including derivatives similar to the compound of interest, is characterized by the presence of a triazolo[1,5-a]pyrimidine core. This core structure allows for a range of interactions and reactivities. For instance, structural analysis of these compounds often involves quantum-chemical calculations to understand their formation and stability (Astakhov et al., 2014).

Chemical Reactions and Properties

Triazolopyrimidines undergo a variety of chemical reactions, reflecting their complex chemical behavior. For example, they can participate in cyclocondensation reactions (Karami et al., 2020), and their reaction with chlorocarboxylic acid chlorides at low temperatures results in amide formation through acylation of the amino group (Chernyshev et al., 2014). These reactions highlight the compound's reactivity and potential for further chemical transformations.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- Isomerization and Formation of Triazolopyrimidines : Research has shown the formation of s-triazolo[4,3-c]pyrimidine and its derivatives through isomerizations akin to the Dimroth rearrangement, utilizing pyrimidin-4-ylhydrazines and orthoesters. This process also includes the rearrangement into s-triazolo[1,5-c]pyrimidines, with variations influenced by the presence of alkyl groups (Brown & Nagamatsu, 1978).

Heterocyclic Chemistry

- Formation of Tetrahydro-Triazolopyrimidin-Ones : The cyclocondensation of certain compounds with 3-amino-5-methylthio-1,2,4-triazole in specific solvents leads to the formation of 2-methylthio-tetrahydro-1,2,4-triazolo[1,5-a]-pyrimidin-5-ones and related derivatives (Lipson et al., 2005).

Nitration and Heterocyclization Studies

- Nitration of Azolo[1,5-a]pyrimidines : Research on nitration of azolo[1,5-a]pyrimidin-7-amines has revealed varied products depending on the nitration agents and conditions used, demonstrating the versatility and reactivity of these compounds (Gazizov et al., 2020).

Coordination Complexes and Antioxidant Properties

- Supramolecular Polymorphism in Coordination Complexes : A study demonstrated the creation of Cu(II) coordination complexes using a derivative of 1,2,4-triazolo[1,5-a]pyrimidine. These complexes exhibited distinct solvent-induced polymorphism and were evaluated for their antioxidant properties (Chkirate et al., 2020).

Synthesis and Chemical Transformation

- Synthesis of Polycondensed Heterocycles : Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been used as synthons for preparing various polycondensed heterocycles, showcasing the compound's potential as a versatile building block in organic synthesis (Chernyshev et al., 2014).

Mécanisme D'action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been reported to inhibit their targets, leading to various downstream effects . For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and cell proliferation .

Result of Action

Based on the potential targets, the compound could potentially influence cell proliferation, immune response, and oxygen sensing .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes or proteins .

Cellular Effects

Similar compounds have been shown to have cytotoxic activities against certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-9(16)5-8-12-10-11-4-3-7(6-1-2-6)14(10)13-8/h3-4,6H,1-2,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLPIEBPIPSZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NC3=NC(=NN23)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

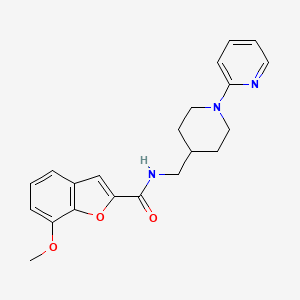

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)

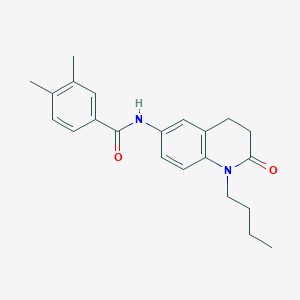

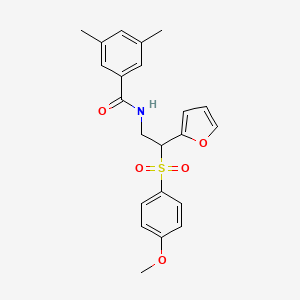

![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)

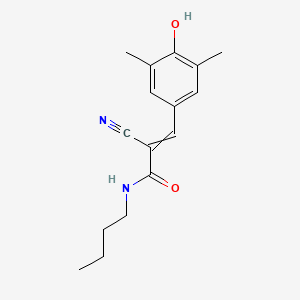

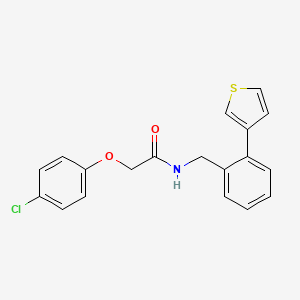

![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)

![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)

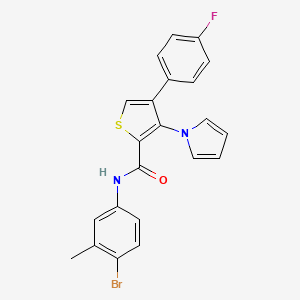

![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)